2,2-Dimethylmorpholine hydrochloride

Description

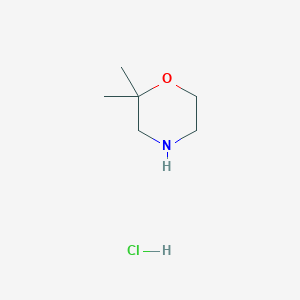

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVMNSNLWMCMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621891 | |

| Record name | 2,2-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167946-94-3 | |

| Record name | 2,2-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dimethylmorpholine Hydrochloride: A Technical Overview for Researchers

For immediate release

This technical guide provides an in-depth overview of the core basic properties of 2,2-dimethylmorpholine hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and details necessary safety and handling protocols.

Core Properties and Data

This compound is a substituted morpholine derivative. The hydrochloride salt form generally confers increased water solubility and stability, making it a convenient form for handling and use in various research applications. While extensive experimental data is not widely published, a combination of supplier information and predictive models allows for a summary of its key properties.

Physicochemical Data

| Property | Value | Source/Method |

| CAS Number | 167946-94-3 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Boiling Point (of free base) | 144.3 ± 15.0 °C | Predicted |

| pKa (of free base) | 9.04 ± 0.40 | Predicted |

| Purity | ≥97% | [1] |

| Storage | Room temperature, sealed in a dry environment | [1][3] |

Note: Some physical properties, such as boiling point and pKa, are predicted values for the free base (2,2-dimethylmorpholine) and should be considered as estimates.

Synthesis and Experimental Protocols

Proposed Synthesis of 2,2-Dimethylmorpholine

The synthesis of 2,2-dimethylmorpholine can be logically inferred from the well-documented synthesis of its isomer, 2,6-dimethylmorpholine. The common method involves the acid-catalyzed dehydration and cyclization of a corresponding dialkanolamine.[4][5] For 2,2-dimethylmorpholine, the likely starting material is 2-amino-2-methyl-1,3-propanediol.

Reaction Scheme:

Caption: Proposed reaction pathway for the synthesis of 2,2-dimethylmorpholine.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-amino-2-methyl-1,3-propanediol with cooling. The molar ratio of amine to acid is a critical parameter and is typically in the range of 1:1.0 to 1:3.0.[5]

-

Heating: The reaction mixture is heated to a temperature between 150°C and 190°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and then carefully neutralized with a strong base, such as sodium hydroxide solution, to liberate the free amine.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., chloroform, diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude 2,2-dimethylmorpholine can then be purified by distillation.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Reaction Scheme:

Caption: Formation of this compound from the free base.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve the purified 2,2-dimethylmorpholine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrogen chloride in the same solvent dropwise.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups (singlet), and the three methylene groups of the morpholine ring (multiplets). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon bearing the two methyl groups, the two methyl carbons, and the three methylene carbons of the morpholine ring.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum of the free base (2,2-dimethylmorpholine) would show a molecular ion peak corresponding to its molecular weight (115.17 g/mol ).[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Safety data sheets for the free base and related compounds indicate that it may be a flammable liquid and can cause skin and eye irritation.[6]

General Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a cool, dry place.

Applications and Future Research

Substituted morpholines are important building blocks in medicinal chemistry and materials science. While specific applications of this compound are not widely documented, its structural motif suggests potential utility in the synthesis of novel bioactive molecules and as a component in the development of new materials. Further research into its chemical reactivity and biological activity is warranted.

This technical guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes available, this document will be updated to reflect the latest findings.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 167946-94-3|this compound|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 6. 2,2-Dimethylmorpholine | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,2-Dimethylmorpholine Hydrochloride

CAS Number: 167946-94-3

This technical guide provides a comprehensive overview of 2,2-Dimethylmorpholine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical properties, outlines a potential synthetic route, and discusses the broader context of its application based on the known biological significance of the morpholine scaffold.

Core Chemical and Physical Properties

This compound is a substituted morpholine derivative. The morpholine ring is a common structural motif in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] The fundamental properties of the hydrochloride salt are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Data |

| CAS Number | 167946-94-3[4][5][6] |

| Molecular Formula | C₆H₁₄ClNO[4][6] |

| Molecular Weight | 151.63 g/mol [4][6] |

| Canonical SMILES | CC1(C)CNCCO1.Cl[4] |

| InChIKey | UFLFSJVTFSZTKX-UHFFFAOYSA-N[7] |

| Purity (Typical) | ≥97%[4] |

| Physical Form | Solid |

| Storage Conditions | Room temperature, in a dry, sealed container[5] |

Synthesis and Characterization

Postulated Experimental Synthesis Protocol

A potential two-step synthesis is outlined below:

-

Synthesis of 2,2-Dimethylmorpholine (Free Base): The synthesis would likely begin with the cyclization of a suitable precursor, such as 2-(2-hydroxyethylamino)-2-methylpropan-1-ol. This intramolecular dehydration is typically achieved by heating the amino alcohol in the presence of a strong acid catalyst, like sulfuric acid. The reaction mixture is heated to drive off water, facilitating the ring closure to form the 2,2-dimethylmorpholine free base.

-

Formation of the Hydrochloride Salt: The purified 2,2-dimethylmorpholine base is then dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added, often with cooling, to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a substituted morpholine hydrochloride.

Caption: General workflow for synthesis and characterization.

Characterization

No specific, publicly available spectroscopic data (e.g., NMR, IR, Mass Spectra) for this compound was found. Characterization would follow standard analytical chemistry protocols to confirm the identity and purity of the synthesized compound. A Chinese patent (CN110950818B) provides NMR data for the related cis-2,6-dimethylmorpholine, which could serve as a reference for spectral interpretation.[8]

Biological Activity and Drug Development Context

Specific biological activity or signaling pathway involvement for this compound has not been reported in the searched scientific literature. However, the morpholine scaffold is a well-established "privileged structure" in drug discovery.[1][2][3] Its incorporation into a molecule can enhance potency, modulate pharmacokinetic properties, and improve CNS penetration.[1][2]

The logical progression of utilizing a chemical scaffold like 2,2-dimethylmorpholine in a drug discovery program is depicted below.

Caption: The role of a scaffold in a typical drug discovery pipeline.

Given its structural features, this compound is a valuable building block for creating libraries of novel compounds for biological screening against various therapeutic targets.[12]

Conclusion

This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. While specific data on its synthesis and biological activity are sparse in the current literature, its properties can be inferred from the extensive research on related morpholine derivatives. This guide provides a foundational understanding of this compound for researchers looking to incorporate it into their discovery programs.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 167946-94-3|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,2-Dimethylmorpholine | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 9. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 10. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. discofinechem.com [discofinechem.com]

2,2-Dimethylmorpholine Hydrochloride: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2,2-Dimethylmorpholine hydrochloride. It details its chemical and physical properties, outlines a probable synthesis method, and explores its applications as a building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is the salt form of the organic compound 2,2-dimethylmorpholine. The hydrochloride form generally offers improved stability and solubility in aqueous solutions compared to the free base, making it more suitable for certain experimental applications.

| Property | Value | Reference |

| CAS Number | 167946-94-3 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

| SMILES | Cl.CC1(C)CNCCO1 | [1] |

Physicochemical Properties of the Free Base (2,2-Dimethylmorpholine):

| Property | Value | Reference |

| CAS Number | 147688-58-2 | [3] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Boiling Point | 144.3±15.0 °C (Predicted) | [4] |

| Density | 0.872±0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.04±0.40 (Predicted) | [4] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylmorpholine (Free Base)

A plausible synthetic route to 2,2-dimethylmorpholine involves the cyclization of a suitable precursor. One common method for synthesizing morpholine rings is the dehydration of diethanolamine derivatives. For the 2,2-dimethyl substituted ring, a likely starting material would be 2-(2-hydroxyethylamino)-2-methyl-1-propanol.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place 2-(2-hydroxyethylamino)-2-methyl-1-propanol.

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the flask in an ice bath to manage the exothermic reaction.

-

Dehydration: Heat the reaction mixture to a temperature sufficient to induce intramolecular cyclization and dehydration. The exact temperature and reaction time would require optimization.

-

Neutralization and Extraction: After cooling, the acidic reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylmorpholine. Further purification can be achieved by distillation.

Step 2: Formation of this compound

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid. A method for a related compound, cis-2,6-dimethylmorpholine hydrochloride, involves the use of hydrogen chloride gas.

Experimental Protocol (adapted from a related compound[5]):

-

Dissolution: Dissolve the purified 2,2-dimethylmorpholine in a suitable anhydrous organic solvent, such as chloroform or diethyl ether, in a reaction flask.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether), while stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material and then dry it under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules for drug discovery and development. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.

Role as a Scaffold and Building Block

The dimethylmorpholine moiety has been incorporated into various biologically active compounds. While specific biological activity for this compound itself is not extensively documented, the structural motif is found in molecules targeting a range of biological targets. For instance, substituted morpholines are present in inhibitors of kinases and other enzymes. The gem-dimethyl substitution at the 2-position can provide steric hindrance that may influence binding to biological targets or protect the molecule from metabolic degradation.

Application in Proteolysis Targeting Chimeras (PROTACs)

A significant application of morpholine derivatives, including dimethylmorpholine, is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule generally consists of three components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase-recruiting ligand.

-

A linker that connects the warhead and the E3 ligase ligand.

The 2,2-dimethylmorpholine moiety can be incorporated into the linker component of a PROTAC. The properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. The inclusion of a morpholine ring can enhance the solubility and cell permeability of the PROTAC molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The free base, 2,2-dimethylmorpholine, is classified as a flammable liquid and vapor and can cause serious eye damage. The hydrochloride salt is expected to be an irritant to the skin, eyes, and respiratory system.

General Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a building block for constructing more complex molecules, particularly in the design of PROTAC linkers, is of considerable interest. Its physicochemical properties, stemming from the morpholine scaffold and the gem-dimethyl substitution, can be leveraged to enhance the drug-like properties of novel therapeutic agents. Further research into the incorporation of this moiety into new chemical entities is warranted to fully explore its potential in drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,2-Dimethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,2-Dimethylmorpholine | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-dimethylmorpholine CAS#: 147688-58-2 [chemicalbook.com]

- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2-Dimethylmorpholine Hydrochloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2,2-Dimethylmorpholine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the compound's structural characteristics and outlines a plausible synthetic pathway, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is the hydrochloride salt of the saturated heterocyclic compound 2,2-dimethylmorpholine. The presence of the gem-dimethyl group at the 2-position distinguishes it from its parent compound, morpholine.

The key structural and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 167946-94-3 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| SMILES | Cl.CC1(C)CNCCO1 | [1] |

| Appearance | Solid | |

| Purity | ≥97% (typical) | [1] |

| Storage | Room temperature | [1] |

Synthesis of this compound

A plausible and efficient synthesis of this compound proceeds via a two-step process:

-

Formation of the intermediate N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol: This step involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide.

-

Cyclodehydration and Salt Formation: The intermediate diol is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 2,2-dimethylmorpholine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

The overall synthetic pathway is illustrated in the following diagram:

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

This procedure is adapted from a known method for the hydroxyethylation of a similar amino alcohol.

-

Materials:

-

2-Amino-2-methyl-1-propanol

-

Ethylene oxide

-

Deionized water

-

Sodium chloride

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

A solution of 2-amino-2-methyl-1-propanol (2.61 mol) in deionized water (400 mL) is cooled to -5 °C in a sodium chloride/ice bath.

-

Ethylene oxide (1.48 mol), previously condensed at -78 °C, is added to the cooled solution.

-

The reaction mixture is stirred for 16 hours, during which it is allowed to warm to room temperature.

-

The water is removed under reduced pressure (in vacuo).

-

The crude residue is dissolved in boiling ethyl acetate.

-

Precipitation of the product is induced by the addition of hexanes.

-

The resulting colorless crystals of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol are collected by filtration.

-

-

Quantitative Data:

| Reactant/Product | Moles (mol) | Mass/Volume | Yield (%) |

| 2-Amino-2-methyl-1-propanol | 2.61 | 250 mL | - |

| Ethylene oxide | 1.48 | 65.25 g | - |

| N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol | - | 145.5 g | 74 |

Step 2: Synthesis of 2,2-Dimethylmorpholine and its Hydrochloride Salt

This protocol is based on analogous cyclodehydration reactions of diol amines.

-

Materials:

-

N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide solution (50%)

-

Diethyl ether or Isopropanol

-

Anhydrous hydrochloric acid (gas or solution in a suitable solvent)

-

-

Procedure:

-

N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol is added cautiously to an excess of concentrated sulfuric acid with cooling.

-

The mixture is heated to approximately 180-200 °C for several hours to effect cyclodehydration. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

After cooling, the reaction mixture is carefully neutralized with a 50% sodium hydroxide solution to a pH of >12.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield crude 2,2-dimethylmorpholine.

-

The crude 2,2-dimethylmorpholine can be purified by fractional distillation.

-

For the hydrochloride salt formation, the purified 2,2-dimethylmorpholine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Anhydrous hydrochloric acid (either as a gas or a solution in the chosen solvent) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

The white precipitate of this compound is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

-

-

Quantitative Data (Illustrative):

| Reactant/Product | Moles (mol) | Mass/Volume | Yield (%) |

| N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol | 1.0 | 133.19 g | - |

| Concentrated Sulfuric Acid | (Excess) | - | - |

| 2,2-Dimethylmorpholine | - | - | (Variable) |

| This compound | - | - | >95 (from free base) |

Note: Yields for the cyclodehydration step can vary depending on the specific reaction conditions and require optimization.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the structure and a viable synthetic route for this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to 2,2-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylmorpholine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the activities of related morpholine derivatives.

Core Physicochemical Data

This compound is the hydrochloride salt of the organic compound 2,2-Dimethylmorpholine. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| CAS Number | 167946-94-3 | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥97% (typical) | [1][2] |

| Storage | Room temperature, sealed in dry conditions | [1][4] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be approached as a multi-step process involving the formation of the morpholine ring followed by conversion to its hydrochloride salt. One potential route involves the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, followed by cyclization and salt formation.

Step 1: Synthesis of an N-substituted Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a suitable two-carbon electrophile, such as 2-bromoethanol, to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

Step 2: Cyclization to form 2,2-Dimethylmorpholine

-

The crude N-substituted intermediate is treated with a strong acid, such as concentrated sulfuric acid, to catalyze the intramolecular cyclization.

-

The reaction mixture is heated, and the water formed during the reaction is removed.

-

After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).

-

The resulting 2,2-Dimethylmorpholine is extracted with an organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Step 3: Formation of this compound

-

The crude 2,2-Dimethylmorpholine is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups, as well as the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in the molecule.

-

13C NMR: The carbon NMR spectrum will display distinct peaks for the two methyl carbons, the quaternary carbon at the 2-position, and the methylene carbons of the morpholine ring.

Mass Spectrometry (MS)

-

Mass spectrometry can be used to confirm the molecular weight of the free base (2,2-Dimethylmorpholine, MW: 115.17 g/mol ).[3][5] The hydrochloride salt will likely show the molecular ion of the free base in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

-

HPLC can be employed to assess the purity of the final product. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. The retention time and peak area can be used to determine the purity of the compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of morpholine derivatives is known to exhibit a wide range of biological activities.[6][7] These include antioxidant, anti-inflammatory, and anticancer properties.[6][8] The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties and biological activity.[6]

Antioxidant Activity of Morpholine Derivatives

Some substituted morpholines have demonstrated potent antioxidant activity, which is attributed to their ability to act as free radical scavengers.[8][9] This activity is often associated with the presence of specific substituents on the morpholine ring that can donate a hydrogen atom to neutralize free radicals.

Visualizations

The following diagrams illustrate key workflows and a proposed mechanism related to this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,2-Dimethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 167946-94-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2,2-Dimethylmorpholine | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Characteristics of 2,2-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine hydrochloride is a heterocyclic organic compound that belongs to the morpholine family. Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical, metabolic, and biological properties.[1][2] The morpholine scaffold is a common feature in numerous approved drugs and experimental bioactive molecules, contributing to enhanced potency, desirable drug-like properties, and improved pharmacokinetics.[1][2][3] Specifically, this compound serves as a crucial building block in the synthesis of more complex molecules, notably in the burgeoning field of targeted protein degradation as a component of PROTACs (Proteolysis Targeting Chimeras).[4][5] This guide provides a comprehensive overview of the core chemical characteristics of this compound, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, a combination of data from suppliers, computational predictions for the free base, and general knowledge of similar amine hydrochlorides allows for a detailed characterization.

Table 1: General and Physicochemical Properties of 2,2-Dimethylmorpholine and its Hydrochloride Salt

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Inferred |

| Synonyms | 2,2-dimethylmorpholine,hydrochloride | [6] |

| CAS Number | 167946-94-3 | [6] |

| Molecular Formula | C₆H₁₄ClNO | [6] |

| Molecular Weight | 151.63 g/mol | [6] |

| Appearance | White to off-white crystalline powder (expected) | General property of amine hydrochlorides |

| Melting Point | Not available (expected to be a solid at room temperature) | [5] |

| Boiling Point (free base) | 144.3 ± 15.0 °C (Predicted) | [7] |

| Density (free base) | 0.872 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa (of conjugate acid) | 9.04 ± 0.40 (Predicted for the free base) | [7] |

| Solubility | Expected to be soluble in polar protic solvents like water and alcohols. Limited solubility in nonpolar organic solvents. | [8] |

| Purity | ≥97% (Commercially available) | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |

Table 2: Computational Data for 2,2-Dimethylmorpholine (Free Base)

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [4] |

| LogP | 0.3848 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 0 | [4] |

Spectral Data

Table 3: Predicted and Representative Spectral Data

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | - (CH₃)₂: A singlet around 1.2-1.5 ppm. - -CH₂-N-: A multiplet or two distinct multiplets for the axial and equatorial protons, expected in the range of 2.8-3.5 ppm. - -CH₂-O-: A multiplet or two distinct multiplets for the axial and equatorial protons, expected in the range of 3.6-4.0 ppm. - -N⁺H₂-: A broad singlet, which may be exchangeable with D₂O, typically downfield. The chemical shift is highly dependent on the solvent and concentration.[9][10] |

| ¹³C NMR | - C(CH₃)₂: A quaternary carbon signal around 60-70 ppm. - (CH₃)₂: A signal for the methyl carbons around 20-30 ppm. - -CH₂-N-: A signal around 45-55 ppm. - -CH₂-O-: A signal around 65-75 ppm.[9] |

| FTIR (KBr Pellet) | - N⁺-H Stretching: A broad and strong absorption band in the region of 2700-3000 cm⁻¹, characteristic of a secondary amine salt.[11] - C-H Stretching: Bands in the 2850-3000 cm⁻¹ region. - N⁺H₂ Bending: A band in the 1560-1620 cm⁻¹ region.[12] - C-O Stretching: A strong band around 1100 cm⁻¹. |

| Mass Spectrometry (ESI+) | - [M+H]⁺ of free base: Expected at m/z 116.1, corresponding to the protonated free base (C₆H₁₄NO⁺). The hydrochloride salt itself will not be directly observed. Fragmentation would likely involve loss of methyl groups or cleavage of the morpholine ring.[6] |

Safety Information

This compound is classified as a hazardous substance. The following information is based on available safety data sheets for the compound.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Synthesis of 2,2-Disubstituted Morpholines and their Hydrochloride Salts

While a specific protocol for this compound is not detailed in the provided literature, a general synthetic approach can be outlined based on established methods for related compounds.[13][14][15] One common strategy involves the cyclization of an appropriate amino alcohol.

Protocol 1: General Synthesis of 2,2-Dimethylmorpholine and its Hydrochloride Salt

-

Synthesis of the Amino Alcohol Precursor: The synthesis would likely start from a readily available precursor, such as 2-amino-2-methyl-1-propanol. This precursor would be reacted with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions to introduce the remaining portion of the morpholine ring.

-

Cyclization: The resulting intermediate, an N-substituted amino alcohol, would then undergo an intramolecular cyclization to form the 2,2-dimethylmorpholine ring. This step is often acid-catalyzed.

-

Formation of the Hydrochloride Salt: The purified 2,2-dimethylmorpholine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[16] A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring.[17][18] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Caption: General synthetic workflow for this compound.

Experimental Workflow for PROTAC Evaluation

This compound is a building block for PROTACs. The morpholine moiety can be incorporated into the linker region of the PROTAC molecule.[19] The following is a generalized experimental workflow for the biological evaluation of a PROTAC containing a 2,2-dimethylmorpholine-derived linker.[4][20][21]

Protocol 2: General Workflow for Biological Evaluation of a PROTAC

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one that overexpresses the target protein). Treat the cells with varying concentrations of the PROTAC for a specified time period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

-

Western Blot Analysis for Protein Degradation:

-

Lyse the treated cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and detect the signal using chemiluminescence.

-

Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and vehicle-treated cells. This allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[20]

-

-

Cell Viability Assay:

-

Treat cells with the PROTAC as in step 1.

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic or cytostatic effects of protein degradation.[4]

-

-

Mechanism of Action Assays (Optional but Recommended):

-

Ternary Complex Formation: Use techniques like co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[20]

-

Target Ubiquitination: Perform an immunoprecipitation of the target protein followed by a Western blot for ubiquitin to confirm that the PROTAC leads to the ubiquitination of the target protein.[4]

-

Caption: A generalized experimental workflow for the biological evaluation of a PROTAC.

Role in Signaling Pathways and Drug Development

The morpholine moiety is a key pharmacophore that can influence a molecule's interaction with biological targets and its pharmacokinetic properties.[1][3] In the context of targeted protein degradation, 2,2-dimethylmorpholine can be incorporated into the linker of a PROTAC. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[19][]

The specific signaling pathway affected by a PROTAC containing a 2,2-dimethylmorpholine-derived linker is determined by the "warhead" (which binds to the target protein) and the E3 ligase-recruiting ligand of the PROTAC. For instance, if the PROTAC targets a kinase involved in a cancer proliferation pathway, the degradation of this kinase will lead to the downregulation of that pathway.

Caption: The role of a PROTAC in hijacking the ubiquitin-proteasome system to degrade a target protein and inhibit a signaling pathway.

Conclusion

This compound is a valuable chemical entity for drug discovery and development, particularly as a building block for PROTACs. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive overview of its known and predicted chemical characteristics, safety information, and its role in the synthesis and biological evaluation of targeted protein degraders. The information presented herein is intended to be a valuable resource for researchers and scientists working to advance the field of medicinal chemistry.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 15. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. m.youtube.com [m.youtube.com]

- 18. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylmorpholine Hydrochloride: A Core Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Among its many derivatives, 2,2-Dimethylmorpholine hydrochloride has emerged as a valuable building block, offering a unique combination of structural rigidity and synthetic versatility. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in drug design and process development. The key properties of 2,2-Dimethylmorpholine and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 167946-94-3 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [2] |

| Storage | Room temperature, in a dry and sealed container | [1][2] |

| SMILES | CC1(C)CNCCO1.Cl | [1] |

| InChI | InChI=1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H | [3] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| logP (calculated) | 0.8066 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis of this compound

Hypothetical Experimental Protocol:

A plausible synthesis would involve the acid-catalyzed cyclization of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, followed by hydrochloride salt formation. A more direct, analogous route to that of cis-2,6-dimethylmorpholine would involve the cyclization of a di(hydroxyalkyl)amine.

Example based on analogous synthesis of cis-2,6-dimethylmorpholine:

The synthesis of cis-2,6-dimethylmorpholine is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[4][5] A similar approach for 2,2-dimethylmorpholine would likely involve a different starting diolamine.

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and distillation apparatus would be charged with concentrated sulfuric acid.

-

Reagent Addition: The corresponding di(hydroxyalkyl)amine precursor would be added slowly to the sulfuric acid with stirring, controlling the initial exotherm.

-

Cyclization: The reaction mixture would then be heated to a high temperature (e.g., 150-190°C) to effect cyclization via dehydration.[4] Water formed during the reaction would be continuously removed by distillation.

-

Workup: After completion of the reaction, the mixture would be cooled and carefully neutralized with a strong base, such as sodium hydroxide solution.

-

Purification of the Free Base: The resulting 2,2-dimethylmorpholine free base would be separated and purified by distillation.

-

Hydrochloride Salt Formation: The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the this compound salt.

-

Isolation: The precipitated salt would be collected by filtration, washed with a cold solvent, and dried under vacuum.

Role as a Chemical Building Block in Drug Discovery

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[6][7] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[7][8] The 2,2-dimethyl substitution offers a unique structural feature by introducing a gem-dimethyl group, which can serve to lock the conformation of the morpholine ring and provide a specific steric profile for interaction with target proteins.

N-Alkylation: A Key Transformation

The primary utility of this compound as a building block lies in its secondary amine functionality, which allows for straightforward N-alkylation to incorporate the heterocycle into a larger molecular framework.

General Experimental Protocol for N-Alkylation:

This protocol describes a general method for the N-alkylation of a secondary amine like 2,2-dimethylmorpholine with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

A suitable base (e.g., potassium carbonate, triethylamine, diisopropylethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide, tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the chosen solvent.

-

Add the base (typically 2-3 equivalents) to the suspension to neutralize the hydrochloride and liberate the free amine.

-

To the stirred mixture, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure N-alkylated 2,2-dimethylmorpholine derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. aksci.com [aksci.com]

- 3. 2,2-Dimethylmorpholine | C6H13NO | CID 18959674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Ascendant Role of 2,2-Dimethylmorpholine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates. Among its numerous derivatives, 2,2-Dimethylmorpholine hydrochloride has emerged as a valuable building block in the design of novel therapeutics, particularly in the fields of oncology and virology. Its unique structural features, including the gem-dimethyl substitution, offer distinct advantages in terms of metabolic stability and conformational rigidity, making it an attractive scaffold for targeting a range of biological entities. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties of the 2,2-Dimethylmorpholine Scaffold

The 2,2-dimethylmorpholine moiety imparts favorable physicochemical properties to parent molecules, influencing their solubility, lipophilicity, and metabolic stability. The gem-dimethyl group at the C2 position can shield the adjacent ether oxygen and amine nitrogen from metabolic enzymes, potentially reducing metabolic clearance and prolonging the in vivo half-life of the drug candidate.

| Property | Value |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| logP (octanol-water partition coefficient) | 0.8066 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

Table 1: Key physicochemical properties of this compound.

Applications in Drug Discovery and Development

The 2,2-dimethylmorpholine scaffold has been successfully incorporated into a variety of drug candidates, demonstrating its versatility in targeting different biological pathways. Notable applications include the development of kinase inhibitors and antiviral agents.

Kinase Inhibition: Targeting Raf Kinases

The 2,2-dimethylmorpholine moiety has been utilized in the development of potent inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer. The inclusion of this scaffold can contribute to favorable interactions within the kinase active site and enhance the overall drug-like properties of the inhibitor.

A patent for biaryl amide compounds as kinase inhibitors describes a series of molecules, some of which contain the 2,2-dimethylmorpholine scaffold.[1] The inhibitory activity of these compounds against B-Raf and C-Raf kinases was evaluated, and the IC50 values for a representative compound are presented below.

| Compound | B-Raf IC50 (µM) | C-Raf FL IC50 (µM) | C-Raf IC50 (µM) |

| N-(4-methyl-3-(2-morpholino-6-(2,2-dimethylmorpholino)pyrimidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide | 0.01 - 0.1 | 0.01 - 0.1 | 0.01 - 0.1 |

Table 2: In vitro inhibitory activity of a 2,2-dimethylmorpholine-containing compound against Raf kinases.[1]

Antiviral Activity: Inhibition of Cyclin G Associated Kinase (GAK)

The 2,2-dimethylmorpholine scaffold has also been explored in the development of broad-spectrum antiviral agents. A study on isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK), a host factor essential for the replication of several viruses, demonstrated the potential of this moiety.[2] The introduction of a 2,2-dimethylmorpholine group onto the core scaffold resulted in compounds with antiviral activity against Dengue virus (DENV).

| Compound | Anti-DENV EC50 (µM) | Anti-DENV EC90 (µM) | Cytotoxicity CC50 (µM) |

| 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2,2-dimethylmorpholine | >10 | >10 | >10 |

Table 3: Antiviral activity and cytotoxicity of a 2,2-dimethylmorpholine-containing GAK inhibitor.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of intermediates and final compounds incorporating the 2,2-dimethylmorpholine moiety.

Synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-2,2-dimethylmorpholine

This intermediate is a key component in the synthesis of the aforementioned Raf kinase inhibitors.

Step 1: Synthesis of 2,4,6-trichloropyrimidine with 2,2-dimethylmorpholine To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dichloromethane, one equivalent of 2,2-dimethylmorpholine is added at a controlled temperature, typically ranging from 0°C to room temperature. A base, such as triethylamine or diisopropylethylamine, is added to scavenge the hydrochloric acid byproduct. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product, 4,6-dichloro-2-(2,2-dimethylmorpholino)pyrimidine, is then isolated and purified using standard techniques like column chromatography.

Step 2: Reaction with Morpholine The resulting dichloropyrimidine derivative is then reacted with a second equivalent of morpholine. The reaction conditions are similar to the first step, often requiring heating to drive the reaction to completion. The final product, 4-(6-chloro-2-morpholinopyrimidin-4-yl)-2,2-dimethylmorpholine, is purified by chromatography.[1]

Synthesis of 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2,2-dimethylmorpholine

This compound was synthesized as part of a library of GAK inhibitors with potential antiviral activity.[2]

Procedure: A mixture of 3,6-dibromoisothiazolo[4,3-b]pyridine (1 equivalent) and 2,2-dimethylmorpholine (3 equivalents) in ethanol is heated in a sealed vessel. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by silica gel flash column chromatography, typically using a heptane/acetone gradient, to yield the desired product.[2]

Conclusion

This compound serves as a privileged scaffold in medicinal chemistry, offering a valuable tool for the design and development of novel therapeutic agents. Its incorporation into drug candidates has demonstrated potential in modulating key biological targets in oncology and virology. The unique physicochemical properties conferred by the 2,2-dimethylmorpholine moiety can lead to improved metabolic stability and pharmacokinetic profiles. The synthetic accessibility of this building block, coupled with its demonstrated utility, ensures its continued importance in the quest for new and effective medicines. Further exploration of this scaffold in diverse chemical space is warranted to unlock its full potential in addressing unmet medical needs.

References

2,2-Dimethylmorpholine Hydrochloride: A Technical Guide to its Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylmorpholine hydrochloride is a saturated heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry. While comprehensive biological data on this specific isomer is emerging, its structural relationship to other dimethylmorpholine isomers, which are integral components of approved drugs and advanced clinical candidates, underscores its potential. This technical guide explores the prospective applications of this compound by examining the established roles of its isomers in drug development. We will delve into its chemical properties, potential therapeutic targets, and provide exemplary experimental protocols for synthesis and biological evaluation, offering a roadmap for its utilization in the discovery of novel therapeutics.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and provide a key interaction point with biological targets.[2] The nitrogen atom of the morpholine ring is basic, allowing for salt formation to improve bioavailability, while the oxygen atom can act as a hydrogen bond acceptor.[2] Substitution on the morpholine ring, such as with methyl groups, can further modulate these properties and provide vectors for exploring chemical space.

This compound, as a specific substituted morpholine, offers a unique three-dimensional structure that can be exploited in drug design. While direct biological applications are not yet widely published, its potential can be extrapolated from the successful use of other dimethylmorpholine isomers in various therapeutic areas.

Chemical Properties of this compound

As a foundational building block, understanding the physicochemical properties of this compound is crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| CAS Number | 167946-94-3 |

| Appearance | Solid |

| Purity | ≥97% |

| Storage | Room temperature |

Potential Therapeutic Applications: Insights from Dimethylmorpholine Isomers

The therapeutic potential of this compound can be inferred from the biological activities of drugs and clinical candidates containing other dimethylmorpholine isomers.

Central Nervous System (CNS) Disorders

The morpholine scaffold is a common feature in CNS-active drugs due to its ability to improve properties required for blood-brain barrier penetration.[2]

-

Reboxetine , an antidepressant that acts as a selective norepinephrine reuptake inhibitor, contains a 2,6-dimethylmorpholine moiety.[3] Its pharmacokinetic profile has been extensively studied.

-

MLi-2 , a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), incorporates a 2,5-dimethylmorpholine ring.[4] LRRK2 is a key target in the development of therapies for Parkinson's disease.[4]

Infectious Diseases

-

Amorolfine , a broad-spectrum antifungal agent, utilizes a cis-2,6-dimethylmorpholine scaffold.[5] It is used topically to treat fungal infections of the nails.

Oncology

The morpholine ring is a key component of many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7] The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase active site.[8] While specific examples with dimethylmorpholine are less common, the general principle highlights a significant area of potential application.

Quantitative Biological Data of Dimethylmorpholine-Containing Compounds

Pharmacokinetics of Reboxetine in Healthy Volunteers

The following table summarizes the pharmacokinetic parameters of Reboxetine after single oral doses.[9]

| Dose | tmax (h) | t½ (h) | CL/F (mL/min) | Vz/F (L) |

| 2-5 mg | ~2 | ~13 | ~29 | ~32 |

In Vitro Potency of MLi-2

MLi-2 demonstrates high potency against LRRK2 in various assays.[10][11]

| Assay Type | IC₅₀ (nM) |

| Purified LRRK2 Kinase Assay | 0.76 |

| Cellular pSer935 LRRK2 Assay | 1.4 |

| Radioligand Competition Binding Assay | 3.4 |

Experimental Protocols

Synthesis of (S,S)-Reboxetine

This protocol is a representative example of how a dimethylmorpholine-containing drug can be synthesized.

Caption: Synthetic pathway for (S,S)-Reboxetine.

Protocol: A stereodivergent synthesis of Reboxetine can be achieved starting from a readily available aldehyde.[12]

-

Nitroaldol Reaction: The starting aldehyde is reacted with nitromethane in the presence of a chiral amino alcohol-copper (II) catalyst to yield the nitroaldol adduct.

-

Deprotection: The O-TBS protected compound is deprotected using 3N HCl to afford the corresponding diol.

-

Cyclization and Derivatization: The diol undergoes a series of reactions including reduction of the nitro group, N-benzylation, and cyclization to form the morpholine ring.

-

Final Steps: The resulting N-benzyl-protected intermediate is treated with 2-ethoxyphenol to introduce the side chain, followed by debenzylation using α-chloroethyl chloroformate and subsequent methanolysis to yield (S,S)-Reboxetine.[12]

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against LRRK2.[1][11]

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide peptide substrate

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

[γ-³³P]ATP

-

Test compound (e.g., 2,2-Dimethylmorpholine derivative)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide substrate, and the test compound at various concentrations in kinase assay buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

PI3K/mTOR Kinase Assay

This protocol provides a general framework for assessing PI3K/mTOR inhibition.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[7][13]

Materials:

-

Recombinant PI3Kα or mTOR enzyme

-

Lipid substrate (e.g., PI:3PS)

-

Kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound

Procedure:

-

In a multi-well plate, add the test compound at various concentrations.

-

Add the kinase and lipid substrate mixture to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is currently limited, the extensive use of its isomers in clinically successful drugs and promising therapeutic candidates strongly suggests its potential as a valuable building block in drug discovery. Its unique substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic properties for a range of biological targets, including GPCRs, kinases, and transporters.

Future research should focus on the synthesis and biological evaluation of novel derivatives of 2,2-Dimethylmorpholine. Screening these compounds against a diverse panel of targets, particularly within the CNS and oncology therapeutic areas, could unveil new lead compounds for further development. The experimental protocols provided in this guide offer a starting point for such investigations. As a readily accessible and synthetically versatile scaffold, this compound represents a promising tool for medicinal chemists seeking to expand the structural diversity of their compound libraries and discover the next generation of innovative medicines.

References

- 1. protocols.io [protocols.io]

- 2. Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of reboxetine in elderly patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. promega.es [promega.es]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. ijamtes.org [ijamtes.org]

- 13. PI3K (p110α/p85α) Protocol [promega.jp]

2,2-Dimethylmorpholine Hydrochloride: A Scaffolding Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[3]

The modular nature of PROTACs allows for the rational design and synthesis of degraders with optimized properties.[1] Building blocks that form the linker or are incorporated into the E3 ligase or POI ligands are crucial for this process.[1] 2,2-Dimethylmorpholine hydrochloride is a commercially available building block that offers a stable, six-membered heterocyclic scaffold for incorporation into protein degraders. The morpholine motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[5] The gem-dimethyl substitution on the morpholine ring can provide steric hindrance that may influence binding interactions and metabolic stability.

This technical guide provides an in-depth overview of this compound as a building block for the synthesis of protein degraders. While specific examples of PROTACs incorporating this exact building block are not yet prevalent in peer-reviewed literature, this guide will detail its chemical properties, provide a representative synthetic protocol for its incorporation, and illustrate the general workflows and signaling pathways relevant to the development of such novel degraders.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of the final degrader molecule.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [6] |

| Molecular Weight | 151.63 g/mol | [6] |

| CAS Number | 167946-94-3 | [6] |

| Appearance | Solid | |

| Purity | ≥97% (commercially available) | [6] |

| Storage | Room temperature | [6] |

| SMILES | Cl.CC1(C)CNCCO1 | [6] |

| InChI | 1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H | [7] |

| InChIKey | UFLFSJVTFSZTKX-UHFFFAOYSA-N | [7] |

Hypothetical Synthesis of a PROTAC Incorporating 2,2-Dimethylmorpholine

The following is a representative, hypothetical experimental protocol for the incorporation of 2,2-dimethylmorpholine into a PROTAC molecule. This protocol assumes the use of 2,2-dimethylmorpholine to form part of the linker, connecting a warhead for the protein of interest (POI) to an E3 ligase ligand (in this case, a derivative of pomalidomide for recruiting Cereblon).

Objective: To synthesize a PROTAC where the 2,2-dimethylmorpholine moiety is part of the linker.

Materials:

-

This compound

-

Warhead-linker precursor with a terminal leaving group (e.g., a mesylate or halide)

-

Pomalidomide-linker precursor with a terminal amine

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Protocol:

-

Deprotonation of this compound:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

-

-

Nucleophilic Substitution with Warhead-Linker Precursor:

-

To the solution containing the 2,2-dimethylmorpholine free base, add the warhead-linker precursor (1.0 equivalent) with a suitable leaving group (e.g., a primary alkyl mesylate).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by LC-MS. The reaction is expected to be complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Isolation of the Intermediate:

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate by flash column chromatography on silica gel.

-

-

Coupling with Pomalidomide-Linker Precursor:

-

The purified intermediate from step 3 will have a reactive functional group at the other end of the linker (e.g., a carboxylic acid).

-

Dissolve this intermediate (1.0 equivalent) and the pomalidomide-linker precursor with a terminal amine (1.1 equivalents) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 1-4 hours.

-

-

Final Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by reverse-phase HPLC to obtain the high-purity product.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC by LC-MS and characterize its structure by ¹H and ¹³C NMR spectroscopy.

-

Experimental and Logical Workflows

The development of a novel PROTAC involves a series of logical steps and experimental workflows, from initial design to in vivo evaluation.

PROTAC Development Workflow

This diagram illustrates the typical progression from the initial design and synthesis of a PROTAC to its comprehensive evaluation.

Targeted Signaling Pathway Example: BCR-ABL Degradation in CML

To illustrate the application of a hypothetical PROTAC, consider the degradation of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). A PROTAC designed to target BCR-ABL would aim to induce its degradation, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.

BCR-ABL Degradation Pathway

Conclusion